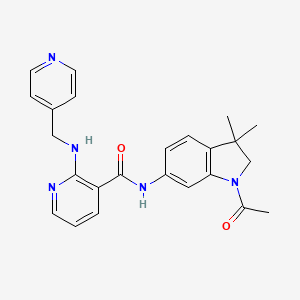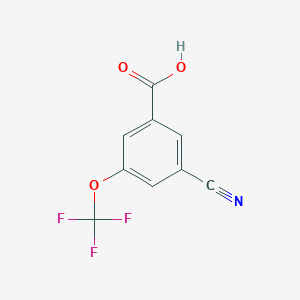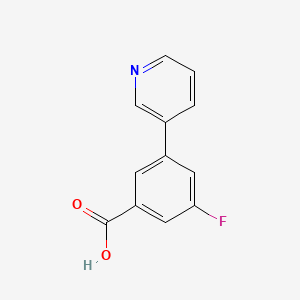![molecular formula C14H24N2O B3138359 {2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine CAS No. 453562-51-1](/img/structure/B3138359.png)
{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine
Overview
Description
{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine is an organic compound characterized by its unique structure, which includes a tert-butyl group, an aminophenoxy group, and a dimethylamine group
Mechanism of Action
Target of Action
Similar compounds such as 2,4-ditert butyl phenol (2,4-dtbp) have been found to exhibit antioxidant properties , suggesting that this compound may interact with oxidative stress pathways in cells.
Mode of Action
It’s worth noting that similar compounds have been found to undergo reactions with alcohols or amines to afford desired products . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Additionally, it has been suggested that similar compounds may affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on monoamine oxidase (MAO) or MAO-like enzymes .
Result of Action
Similar compounds have been found to exhibit antioxidant effects, effectively suppressing oxidation and preventing material degradation . Additionally, these compounds have been found to induce senescence and necrosis in certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine typically involves multiple steps. One common method starts with the preparation of 4-tert-butyl-2-aminophenol, which is then reacted with ethylene oxide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine is used as a building block for synthesizing more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology
In biological research, this compound can be used as a ligand in binding studies or as a precursor for synthesizing biologically active molecules .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-aminophenol: Shares the aminophenol structure but lacks the ethyl and dimethylamine groups.
2-(4-tert-butylphenoxy)ethanol: Similar structure but with a hydroxyl group instead of the dimethylamine group.
Uniqueness
The uniqueness of {2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine lies in its combination of functional groups, which confer specific reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
5-tert-butyl-2-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)11-6-7-13(12(15)10-11)17-9-8-16(4)5/h6-7,10H,8-9,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJDXYJTFKCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


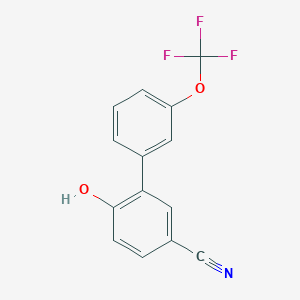
![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)
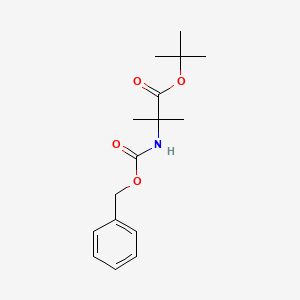
![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)
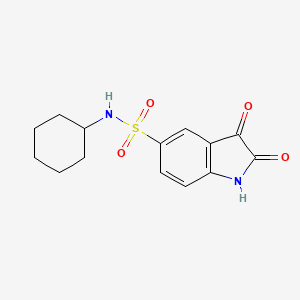
![Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3138327.png)
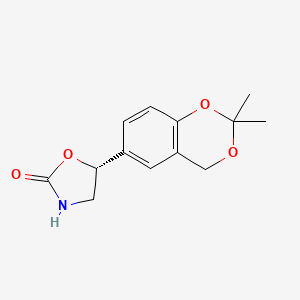
![5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B3138337.png)
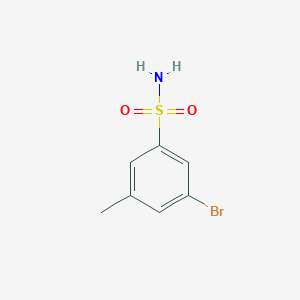
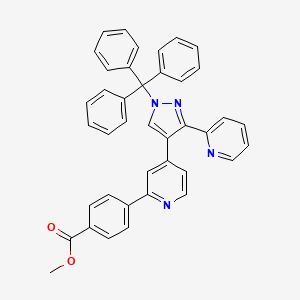
![(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid](/img/structure/B3138351.png)
